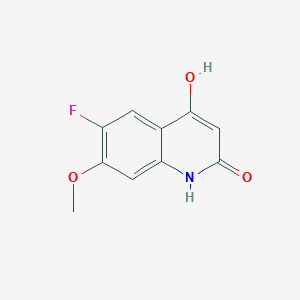
6-Fluoro-7-methoxyquinoline-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-7-methoxyquinoline-2,4-diol is a fluorinated quinoline derivative with the molecular formula C10H8FNO3 and a molecular weight of 209.17 g/mol . This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
The synthesis of 6-Fluoro-7-methoxyquinoline-2,4-diol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions. Industrial production methods often involve the use of organometallic compounds to facilitate these reactions .
Chemical Reactions Analysis
6-Fluoro-7-methoxyquinoline-2,4-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
6-Fluoro-7-methoxyquinoline-2,4-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Industry: The compound finds applications in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methoxyquinoline-2,4-diol involves its interaction with various molecular targets and pathways. As a quinoline derivative, it can inhibit enzymes and interfere with the replication of microorganisms. The incorporation of a fluorine atom enhances its biological activity and provides unique properties that make it effective against a broad spectrum of pathogens .
Comparison with Similar Compounds
6-Fluoro-7-methoxyquinoline-2,4-diol can be compared with other fluorinated quinoline derivatives such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone: Exhibits antibacterial properties.
2,3,4-Trichloro-6,7-difluoroquinolone: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8FNO3 |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
6-fluoro-4-hydroxy-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8FNO3/c1-15-9-3-7-5(2-6(9)11)8(13)4-10(14)12-7/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
AUJFZRYVJMUPOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)C=C2O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



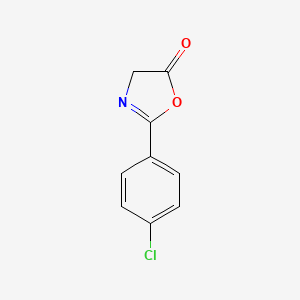
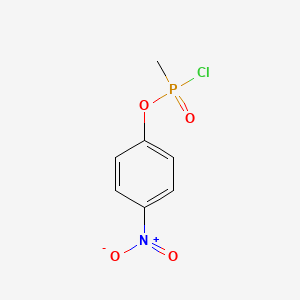


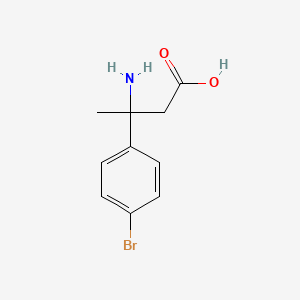
![Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12094343.png)
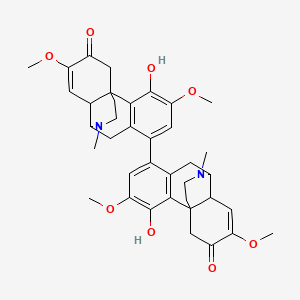



![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)


